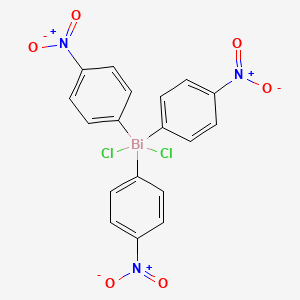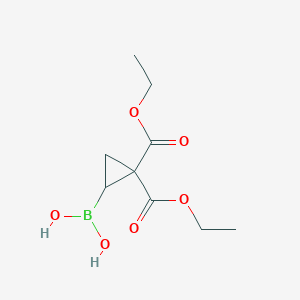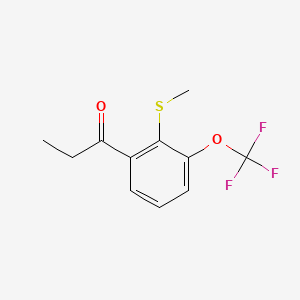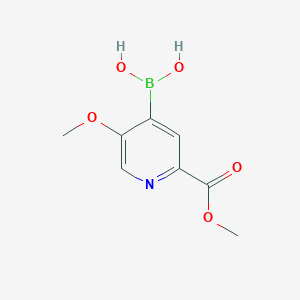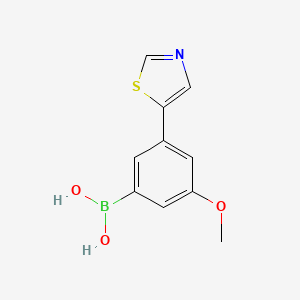
(3-Methoxy-5-(thiazol-5-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxy-5-(thiazol-5-yl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C10H10BNO3S and a molecular weight of 235.07 g/mol . This compound is characterized by the presence of a methoxy group, a thiazole ring, and a boronic acid moiety attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-5-(thiazol-5-yl)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-formed aromatic system. One common method is the borylation of an aryl halide using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate, and in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .
化学反应分析
Types of Reactions: (3-Methoxy-5-(thiazol-5-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., DMF or THF), and boron reagent.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted methoxy derivatives.
科学研究应用
Chemistry: (3-Methoxy-5-(thiazol-5-yl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling . This reaction is essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. This compound may be explored for its potential as an enzyme inhibitor .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic materials .
作用机制
The mechanism of action of (3-Methoxy-5-(thiazol-5-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
相似化合物的比较
(3-Methoxyphenyl)boronic acid: Similar structure but lacks the thiazole ring.
(2-Methoxy-1,3-thiazol-5-yl)boronic acid: Similar structure but with a different substitution pattern on the thiazole ring.
Uniqueness: (3-Methoxy-5-(thiazol-5-yl)phenyl)boronic acid is unique due to the presence of both a methoxy group and a thiazole ring, which can impart distinct electronic and steric properties, making it valuable in specific synthetic applications .
属性
分子式 |
C10H10BNO3S |
|---|---|
分子量 |
235.07 g/mol |
IUPAC 名称 |
[3-methoxy-5-(1,3-thiazol-5-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BNO3S/c1-15-9-3-7(10-5-12-6-16-10)2-8(4-9)11(13)14/h2-6,13-14H,1H3 |
InChI 键 |
GEESQOKMUYHNPR-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)OC)C2=CN=CS2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


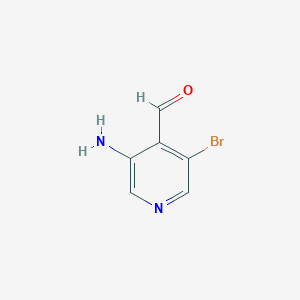
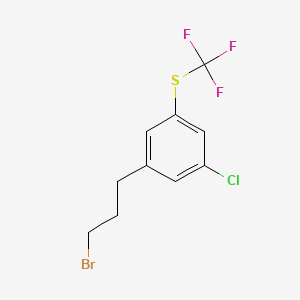
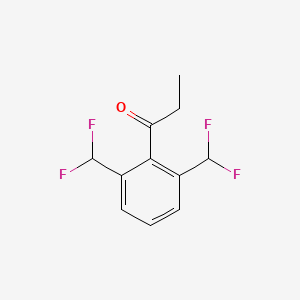
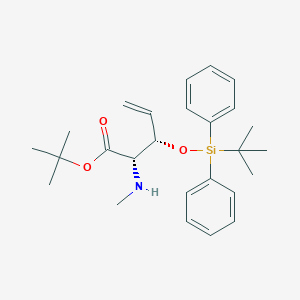
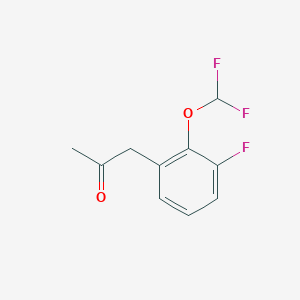
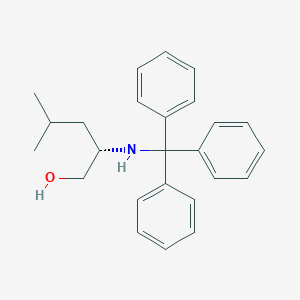
![[4-(Diphenylamino)benzylidene]propanedinitrile](/img/structure/B14072438.png)
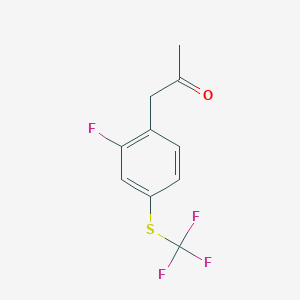
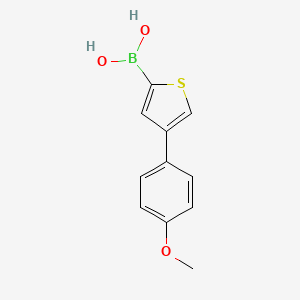
![7-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14072458.png)
